![molecular formula C18H17NO4S3 B2947867 2-{[2,2'-bithiophene]-5-yl}-S-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethane-1-sulfonamido CAS No. 2097862-42-3](/img/structure/B2947867.png)
2-{[2,2'-bithiophene]-5-yl}-S-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethane-1-sulfonamido
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2,2'-bithiophene]-5-yl}-S-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethane-1-sulfonamido is a useful research compound. Its molecular formula is C18H17NO4S3 and its molecular weight is 407.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
The synthesis of complex sulfonamides and their analogs often involves multi-step organic reactions, targeting specific functional group transformations and molecular scaffolding. For instance, the synthesis of polymethoxylated-pyrazoline benzene sulfonamides demonstrated their potential in inhibiting carbonic anhydrase isoenzymes, showing superior activity compared to the reference compound acetazolamide, indicating a pathway for developing new inhibitors for medical applications (Kucukoglu et al., 2016). Similarly, sulfonated poly(arylene ether sulfone)s containing different hydrophobic components were synthesized to investigate their impact on proton conductivity and water cluster formation, highlighting their potential in fuel cell technologies (Bae, Miyatake, & Watanabe, 2009).
Carbonic Anhydrase Inhibition
Compounds with sulfonamide groups have been extensively studied for their ability to inhibit carbonic anhydrase, an enzyme critical for maintaining pH balance in tissues and involved in various physiological and pathological processes. The design and synthesis of benzo[b]thiophene sulfonamide derivatives, for example, showcased their ocular hypotensive activity, suggesting potential applications in glaucoma treatment (Graham et al., 1989).
Organic Semiconductor Applications
Organic semiconductors incorporating thiophene and sulfonamide moieties have shown promise in specific detection applications. A novel sulfonamide-conjugated benzo-[2,1-b:3,4-b']bithiophene semiconductor was designed for the selective detection of anions, demonstrating high specificity and reversibility for fluoride ions, with potential applications in environmental sensing and diagnostics (Aboubakr, Brisset, Siri, & Raimundo, 2013).
Mechanism of Action
Target of Action
It is known that benzofuran compounds, a class to which this compound belongs, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been shown to exhibit significant biological activities, including anticancer activities . The compound’s interaction with its targets likely involves binding to specific receptors or enzymes, leading to changes in cellular processes.
Biochemical Pathways
These could include pathways related to cell growth and proliferation, oxidative stress response, and viral replication .
Pharmacokinetics
The compound’s solubility and lipophilicity, which can impact its bioavailability, have been reported for a similar compound, 2,2’-bithiophene . It is suggested that the compound has high GI absorption and is BBB permeant .
Result of Action
Given the biological activities exhibited by benzofuran derivatives, the compound’s action could result in the inhibition of cell growth, reduction of oxidative stress, or inhibition of viral replication .
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S3/c20-14(16-5-6-18(25-16)17-2-1-9-24-17)11-19-26(21,22)13-3-4-15-12(10-13)7-8-23-15/h1-6,9-10,14,19-20H,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGPDMNFEYYEQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCC(C3=CC=C(S3)C4=CC=CS4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methyl-3-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2947785.png)
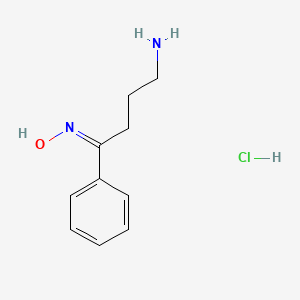
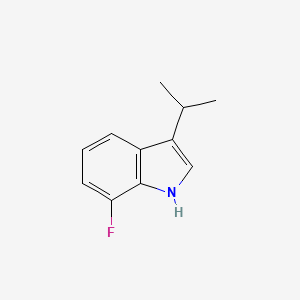
![4-isopropoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2947791.png)
![Tert-butyl 6-[[(2-chloroacetyl)amino]methyl]-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2947792.png)
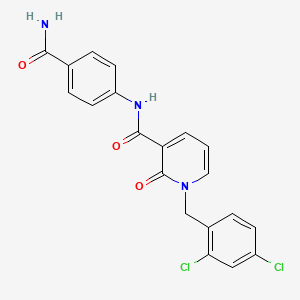
![N-[(4-chlorophenyl)(cyano)methyl]-1-cyclopentyl-1H-pyrazole-5-carboxamide](/img/structure/B2947794.png)
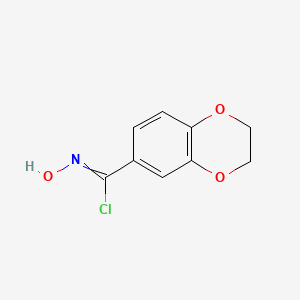
![2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]benzamide](/img/structure/B2947796.png)
![methyl 3-{2-[2-oxo-2-(propylamino)acetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2947799.png)
![N'-(4-fluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2947800.png)
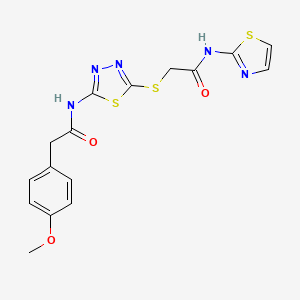
![2-[(1-Bromonaphthalen-2-yl)oxy]acetonitrile](/img/structure/B2947802.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2947804.png)
